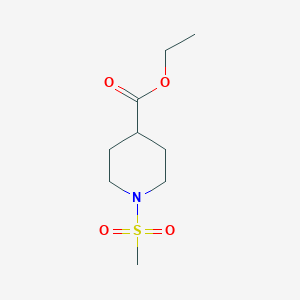
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
Descripción general
Descripción
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate, otherwise known as EMPC, is an organic compound belonging to the class of sulfonamides. It is composed of a piperidine ring, a carboxylic acid, and a methylsulfonyl group. EMPC is used in a variety of scientific research applications, and has become increasingly popular due to its unique properties and ability to be synthesized in a variety of ways.
Aplicaciones Científicas De Investigación
Medicine: Potential Therapeutic Agent Synthesis
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate: may serve as a precursor in the synthesis of various therapeutic agents. Its structure could be utilized to develop compounds with potential activity against a range of diseases. The sulfonyl and carboxylate groups present in the molecule provide reactive sites for further chemical modifications, which can lead to the creation of novel drugs .
Agriculture: Pesticide and Herbicide Development
In agriculture, this compound could be used in the development of pesticides and herbicides. Its chemical structure allows for incorporation into larger molecules that can interact with specific biological targets in pests and weeds, potentially leading to the development of new, more effective agricultural chemicals .
Material Science: Polymer Synthesis
The compound’s functional groups make it a candidate for initiating polymerization reactions. It could be used in the synthesis of polymers with specific properties, such as increased durability or chemical resistance, which are valuable in material science applications .
Industrial Chemistry: Chemical Intermediate
In industrial chemistry, Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate could act as an intermediate in the production of various chemical products. Its molecular structure can be incorporated into different industrial processes to synthesize compounds required for manufacturing plastics, resins, or other materials .
Environmental Science: Pollutant Treatment
This compound might play a role in environmental science, particularly in the treatment of pollutants. Its chemical properties could be harnessed to react with and neutralize certain environmental contaminants, aiding in the purification of water or soil .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound could be used in studies related to enzyme inhibition. By modifying its structure, researchers can create inhibitors that bind to enzymes and modulate their activity, which is crucial for understanding metabolic pathways and disease mechanisms .
Analytical Chemistry: Chromatography Standards
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate: may be used as a standard in chromatographic analysis due to its distinct chemical properties. It could help in calibrating instruments or as a reference compound in the qualitative and quantitative analysis of complex mixtures .
Pharmacology: Drug Metabolism Research
In pharmacology, this compound could be important in drug metabolism research. Understanding how it is metabolized in the body can provide insights into the metabolic pathways of similar compounds, which is essential for drug development and safety evaluations .
Propiedades
IUPAC Name |
ethyl 1-methylsulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-3-14-9(11)8-4-6-10(7-5-8)15(2,12)13/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEISHOJDDIABID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349946 | |
| Record name | ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |
CAS RN |
217487-18-8 | |
| Record name | ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


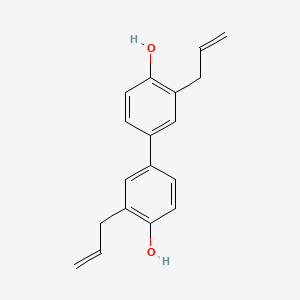
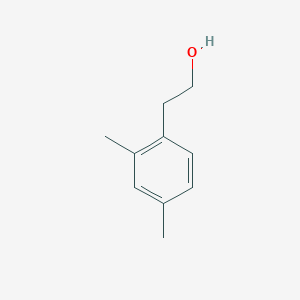
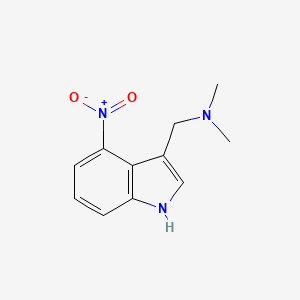

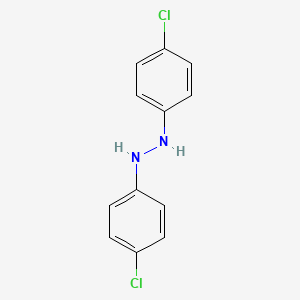



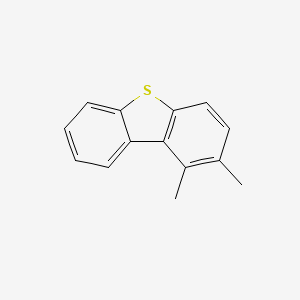

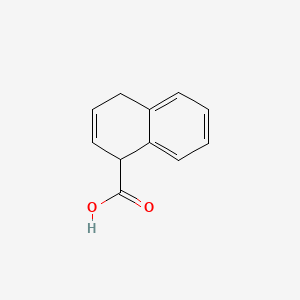
![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1606635.png)
